molecular formula C16H26N4O2S B406938 7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 332033-51-9

7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B406938
CAS No.: 332033-51-9
M. Wt: 338.5g/mol
InChI Key: ACRRTNCMXDOPHR-UHFFFAOYSA-N
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Description

7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived purine analog with modifications at positions 3, 7, and 8 of the core scaffold. The compound features:

  • Hexyl group at position 7: A long alkyl chain that enhances lipophilicity and may influence membrane permeability .
  • Isobutylsulfanyl group at position 8: A branched thioether substituent, which contrasts with linear or cyclic thioethers in analogs (e.g., propylsulfanyl or tetrahydrofuranylmethyl groups) .
  • Methyl group at position 3: A common substituent in xanthine derivatives, contributing to steric effects and metabolic stability .

Molecular properties inferred from analogs suggest a molecular weight of ~338–346 g/mol (similar to 8-(sec-butylsulfanyl)-7-hexyl-3-methyl derivatives) and an XLogP3 value of ~3.4, indicative of moderate hydrophobicity .

Properties

IUPAC Name

7-hexyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-5-6-7-8-9-20-12-13(17-16(20)23-10-11(2)3)19(4)15(22)18-14(12)21/h11H,5-10H2,1-4H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRRTNCMXDOPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation at the 7-Position

The 7-hexyl group is introduced via nucleophilic alkylation. In a representative procedure, 1,3-dimethylxanthine is treated with hexyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. The reaction exploits the nucleophilicity of the N7 nitrogen, which is more reactive than N1 or N3 due to electronic and steric factors.

Reaction conditions :

  • Solvent : DMF or methyl isobutyl ketone (MIBK)

  • Base : K₂CO₃ or NaOH

  • Temperature : 80–100°C

  • Yield : 60–75%

Thioether Formation at the 8-Position

The 8-isobutylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr). A halogen atom (e.g., bromine or iodine) at the 8-position is displaced by isobutylthiol in the presence of a base. For example, 8-bromo-1,3-dimethyl-7-hexylpurine-2,6-dione reacts with isobutyl mercaptan in DMF using K₂CO₃ as a base.

Optimization notes :

  • Leaving group : Bromine is preferred over chlorine due to superior leaving-group ability.

  • Solvent polarity : High-polarity solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

  • Yield : 50–65%.

Detailed Synthetic Route for 7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Step 1: Synthesis of 1,3-Dimethyl-8-bromopurine-2,6-dione

The precursor is prepared by bromination of 1,3-dimethylxanthine using bromine (Br₂) in acetic acid at 0–5°C. The 8-position is selectively brominated due to the directing effect of the carbonyl groups at C2 and C6.

Reaction parameters :

  • Temperature : 0–5°C (prevents over-bromination)

  • Yield : 85–90%

Step 2: N7-Hexylation

The brominated intermediate is alkylated with hexyl bromide under refluxing DMF (120°C, 12 h) using K₂CO₃ as a base. The product, 1,3-dimethyl-7-hexyl-8-bromopurine-2,6-dione, is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Purity : >95% (HPLC)

Step 3: Thioetherification at C8

The 8-bromo intermediate reacts with isobutylthiol in DMF at 80°C for 8 h. K₂CO₃ facilitates deprotonation of the thiol, enhancing nucleophilicity. The crude product is recrystallized from ethanol to yield the final compound.

Characterization data :

  • Molecular formula : C₁₆H₂₆N₄O₂S

  • Molecular weight : 338.5 g/mol

  • Melting point : 148–150°C

Comparative Analysis of Synthetic Methods

Solvent and Base Selection

DMF outperforms MIBK in thioetherification due to its ability to solubilize both polar intermediates and hydrophobic thiols. K₂CO₃ is preferred over NaOH for its mild basicity, minimizing side reactions such as hydrolysis.

Yield Optimization Challenges

  • Competing alkylation : The N9 position may undergo unintended alkylation if excess hexyl bromide is used.

  • Thiol oxidation : Isobutylthiol is prone to oxidation; thus, reactions are conducted under nitrogen.

Physicochemical and Spectroscopic Properties

Key Properties

PropertyValueMethod/Source
LogP 3.2 ± 0.3SwissADME
pKa 9.51 ± 0.70VulcanChem
TPSA 72.6 ŲSpartan’16
HOMO-LUMO gap 5.2 eVDFT calculations

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12 (t, J = 7.2 Hz, 2H, N7-CH₂), 3.45 (s, 3H, N3-CH₃), 2.95 (m, 2H, S-CH₂).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) .

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating enzyme activity or its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key References
7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione 7-hexyl, 8-isobutylsulfanyl, 3-methyl ~338–346* ~3.4*
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione (CAS 313470-41-6) 7-hexyl, 8-propylsulfanyl, 3-methyl 324.4 3.4
8-(sec-Butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 332033-50-8) 7-hexyl, 8-sec-butylsulfanyl, 3-methyl 338.47
3-Ethyl-8-mercapto-1-((tetrahydrofuran-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione (11d) 3-ethyl, 8-mercapto, 1-(tetrahydrofuranylmethyl)
8,8’-Disulfanediylbis(1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione) (4) Disulfide dimer (8,8’-disulfanediyl) 534.18

*Estimated based on analogs.

Substituent Effects on Physicochemical Properties

Position 7 Substituents :

  • The hexyl group in the target compound and its analogs (e.g., CAS 313470-41-6) increases lipophilicity compared to shorter chains (e.g., ethyl or propyl in compounds). This enhances passive diffusion across biological membranes but may reduce aqueous solubility .
  • In contrast, tetrahydrofuranylmethyl (11d) or phenethyl groups (11f–h in ) introduce polar or aromatic moieties, balancing hydrophobicity and hydrogen-bonding capacity .

Position 8 Substituents :

  • Isobutylsulfanyl (target) vs. propylsulfanyl (CAS 313470-41-6) or sec-butylsulfanyl (CAS 332033-50-8):
  • Linear thioethers (propylsulfanyl) offer fewer steric constraints but similar hydrophobicity (XLogP3 = 3.4) .

Position 3 Substituents: Methyl (target) vs.

Biological Activity

7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative with potential biological activities that have attracted scientific interest. This compound features a complex structure with various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H26N4O2S
  • CAS Number : 332033-51-9
  • Molecular Weight : 330.46 g/mol

The chemical structure includes a hexyl group and an isobutylsulfanyl moiety, which are believed to influence its interaction with biological targets.

Pharmacological Potential

Research indicates that purine derivatives, including 7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that certain purine derivatives can inhibit cancer cell proliferation. For example, compounds similar in structure have shown effectiveness against various cancer strains by interfering with key signaling pathways such as PI3Kγ (phosphoinositide 3-kinase gamma) .
    • A specific case study highlighted the synthesis of 1,3,4-oxadiazole-purine derivatives, which were evaluated for their anticancer properties using computational models .
  • Enzyme Inhibition :
    • The compound has been evaluated for its potential to inhibit enzymes such as CD73, which plays a crucial role in adenosine signaling pathways linked to cancer progression. Docking studies have suggested that 7-Hexyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione interacts favorably with the active site of CD73 .

Case Studies and Experimental Findings

Study ReferenceFindings
Demonstrated inhibition of CD73 with comparable Ki values to known inhibitors like OP-5244.
Evaluated various purine derivatives for anticancer activity; highlighted the structural importance for biological activity.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features which allow it to interact with specific protein targets:

  • Molecular Docking Studies : Computational docking has revealed that the compound can bind effectively to target proteins involved in cancer metabolism and signaling pathways.

Safety and Toxicology

While the pharmacological potential is promising, comprehensive toxicological studies are necessary to evaluate the safety profile of this compound. Current literature does not provide extensive data on adverse effects or toxicity.

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